molecular formula C19H28N2O3 B367955 1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone CAS No. 500271-89-6

1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone

Cat. No.: B367955
CAS No.: 500271-89-6
M. Wt: 332.4g/mol
InChI Key: HHRXSHAESBKNRB-UHFFFAOYSA-N
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Description

1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a phenoxyacetyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioethers.

Scientific Research Applications

1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The phenoxyacetyl group may interact with enzymes or receptors, altering their activity. The piperidinyl moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog without the phenoxyacetyl-piperidinyl group.

    Phenoxyacetyl chloride: A reagent used in the synthesis of the target compound.

    Piperidine: A structural component of the target compound.

Uniqueness

1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

CAS No.

500271-89-6

Molecular Formula

C19H28N2O3

Molecular Weight

332.4g/mol

IUPAC Name

1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H28N2O3/c1-15-12-21(13-16(2)24-15)17-8-10-20(11-9-17)19(22)14-23-18-6-4-3-5-7-18/h3-7,15-17H,8-14H2,1-2H3

InChI Key

HHRXSHAESBKNRB-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)COC3=CC=CC=C3

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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